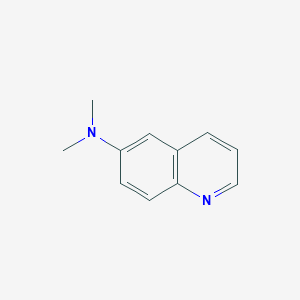

N,N-dimethylquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIHQKXJJJBLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethylquinolin 6 Amine

Direct Synthesis Routes for the Quinoline (B57606) Core

The direct synthesis of the quinoline ring system remains a cornerstone of heterocyclic chemistry. These methods typically involve the construction of the pyridine (B92270) ring onto a pre-functionalized benzene (B151609) derivative.

Cyclocondensation Approaches

Cyclocondensation reactions are classic methods for building the quinoline core. These reactions involve the formation of the heterocyclic ring through the reaction of an aniline (B41778) derivative with a carbonyl compound or its equivalent. To synthesize N,N-dimethylquinolin-6-amine, a key starting material would be N,N-dimethyl-p-phenylenediamine.

Several named reactions are applicable, including:

Skraup Synthesis: This method involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline. uop.edu.pk

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, reacting with an aniline in the presence of a Lewis acid or Brønsted acid.

Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst. uop.edu.pk

Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form a quinoline. uop.edu.pk

A more recent approach involves the transition-metal-free direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones. nih.govfrontiersin.orgfrontiersin.org This method provides a route to 3-substituted or 3,4-disubstituted quinolines and proceeds through C(sp³)–O bond cleavage and the formation of C=N and C=C bonds during the oxidative cyclization process. nih.govfrontiersin.org

The table below summarizes the general conditions for these classic cyclocondensation reactions.

| Reaction Name | Aniline Precursor | Carbonyl Source | Catalyst/Reagent | Key Feature |

| Skraup Synthesis | Aniline | Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Exothermic reaction, often requires moderation. uop.edu.pk |

| Doebner-von Miller | Aniline | α,β-Unsaturated Aldehyde/Ketone | Lewis/Brønsted Acid | In situ formation of the carbonyl component is common. |

| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone | Compound with α-methylene group | Acid or Base | Condensation followed by cyclization. uop.edu.pk |

| Combes Synthesis | Aniline | β-Diketone | Acid (e.g., H₂SO₄) | Forms 2,4-substituted quinolines. uop.edu.pk |

Nucleophilic Substitution Reactions for Quinoline Functionalization

This strategy involves introducing the amino group onto a pre-existing quinoline ring. Nucleophilic substitution can occur on the pyridine or benzene portion of the quinoline system. While the pyridine ring's C-2 and C-4 positions are electron-deficient and reactive towards nucleophiles, substitution at the C-6 position on the benzene ring is more challenging. quimicaorganica.orgresearchgate.net

One viable pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction requires a nitro-activated aromatic ring. For instance, reacting a 6-nitroquinoline (B147349) with a nucleophile can lead to substitution. nih.gov Another method involves the reduction of a nitroquinoline derivative to an aminoquinoline, which can then be alkylated to introduce the two methyl groups. The reduction of the nitro group is often achieved using reagents like stannous chloride under mild conditions, a transformation that tolerates various functional groups and can produce high yields. nih.gov

A catalyst-free nucleophilic substitution of hydrogen in the quinoline ring has also been reported using acylethynylpyrroles, though this method results in substitution at the 2-position. rsc.orgrsc.org

Halogenation and Subsequent Amination Sequences

A common and versatile method for synthesizing this compound is a two-step process: halogenation of the quinoline ring at the 6-position, followed by amination.

Step 1: Halogenation Regioselective halogenation of the quinoline core can be difficult. Electrophilic substitution on quinoline typically occurs at the C-5 and C-8 positions under vigorous conditions. uop.edu.pk However, specific methodologies have been developed for targeted halogenation. For instance, metal-free protocols using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source can achieve regioselective C-5 halogenation of 8-substituted quinolines. rsc.orgrsc.org Achieving halogenation specifically at the C-6 position often requires starting with a pre-functionalized aniline or employing specific directing groups. Sulphonation of quinoline can yield quinoline-6-sulphonic acid, which might serve as a precursor. researchgate.net

Step 2: Amination Once a 6-haloquinoline is obtained, the dimethylamino group can be introduced via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds and is widely used for aminating aryl halides. Copper-catalyzed amination is another effective alternative.

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve efficiency, atom economy, and molecular diversity. Advanced strategies like multi-component reactions and rigorous optimization of reaction parameters are key to achieving these goals.

Multi-component Reaction Pathways

Several MCRs are used for quinoline synthesis:

Povarov Reaction: This is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org

Bismuth-Catalyzed MCR: A one-pot method using bismuth triflate (Bi(OTf)₃) as a catalyst can synthesize quinolines from acetals, aromatic amines, and alkynes in good yields under mild conditions. researchgate.net

To produce this compound using an MCR, N,N-dimethyl-p-phenylenediamine would be a logical choice for the amine component. The versatility of MCRs allows for the incorporation of diverse functional groups, making them a powerful tool in combinatorial chemistry and drug discovery. rsc.orgrsc.org

Optimization of Reaction Conditions: Solvent Effects, Catalysis, and Temperature Control

Optimizing reaction parameters is crucial for maximizing yield, purity, and reaction rate while minimizing costs and environmental impact.

Solvent Effects: The choice of solvent can significantly influence reaction outcomes. For the synthesis of quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols, solvents like 1,4-dioxane (B91453) were found to be optimal, while others such as DMF, DMSO, and toluene (B28343) resulted in lower yields or no product formation. frontiersin.org In some MCRs, polar aprotic solvents like acetonitrile (B52724) are effective. researchgate.net Interestingly, some modern protocols have been developed to work in environmentally benign solvents like water or under solvent-free conditions. mdpi.comrsc.org

Catalysis: Catalysts are central to many modern quinoline syntheses.

Acid Catalysis: Brønsted acids (TsOH) and Lewis acids (FeCl₃, Bi(OTf)₃) are commonly used in cyclocondensation and multi-component reactions. frontiersin.orgresearchgate.net

Metal Catalysis: Transition metals play a vital role. Copper (CuI) is often used in amination reactions. researchgate.net Palladium catalysts are essential for Buchwald-Hartwig amination. Iridium photocatalysts have been employed in light-induced MCRs to generate quinolines. rsc.org

Temperature Control: Temperature is a critical parameter. While many reactions require heating or reflux to proceed, others can be run at room temperature, which is advantageous for energy savings and for substrates that are thermally sensitive. rsc.orgrsc.org For example, the oxidation of Povarov adducts to quinolines was optimized by studying the effects of temperature, with 55 °C being effective in certain cases. beilstein-journals.org

The following table demonstrates an example of reaction condition optimization for a transition-metal-free quinoline synthesis.

| Entry | Oxidant | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | O₂ | - | 1,4-Dioxane | 100 | <10 | frontiersin.org |

| 2 | K₂S₂O₈ | - | 1,4-Dioxane | 100 | 45 | frontiersin.org |

| 3 | K₂S₂O₈ | TsOH | 1,4-Dioxane | 100 | 88 | frontiersin.org |

| 4 | K₂S₂O₈ | TsOH | CH₃CN | 80 | 65 | frontiersin.org |

| 5 | K₂S₂O₈ | TsOH | Toluene | 100 | 73 | frontiersin.org |

| 6 | K₂S₂O₈ | FeCl₃ | 1,4-Dioxane | 100 | 75 | frontiersin.org |

Table based on the optimization of the reaction between an o-aminobenzyl alcohol and an N,N-dimethyl enaminone. frontiersin.org

Spectroscopic Characterization and Elucidation of N,n Dimethylquinolin 6 Amine and Its Analogs

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS-IT-TOF) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. lupinepublishers.com For the analysis of complex mixtures containing N,N-dimethylquinolin-6-amine, an LCMS-IT-TOF (Ion Trap-Time of Flight) system offers significant advantages. speciation.net This hybrid approach provides both MSn fragmentation capabilities for structural elucidation and high-resolution, accurate mass measurements, which are crucial for confirming elemental composition. speciation.netlcms.cz

In a typical workflow, the sample mixture is first introduced into the LC system. The components are separated based on their differential interactions with the stationary phase (e.g., C18 column) and the mobile phase. This separation is essential when analyzing reaction mixtures or biological samples where numerous compounds may be present. lupinepublishers.comnih.gov For instance, online extraction methods using turbulent flow chromatography have been developed to analyze quinolones in complex matrices like honey, drastically reducing sample preparation time and minimizing matrix effects. lcms.czlcms.cz

Following chromatographic separation, the analyte, this compound, elutes from the column and enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates protonated molecules, [M+H]+, in the gas phase. The IT portion of the mass spectrometer can then isolate the precursor ion of interest and perform fragmentation (MS/MS or MSn) to yield characteristic product ions, providing structural insights. speciation.net Finally, the TOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental formula. lcms.cz The high resolving power of TOF-MS (often exceeding 10,000) ensures that ions with very similar nominal masses can be distinguished. speciation.net

For this compound (C₁₁H₁₂N₂), the expected accurate mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm its identity. A close analog, 6-(dimethylamino)quinoline-5-carbaldehyde, has been characterized by GC-MS, showing the utility of mass spectrometry in identifying such structures. mdpi.com The use of an IT-TOF system enhances this capability by providing both fragmentation data and high-resolution mass measurements in a single analysis. speciation.net

Table 1: Expected LCMS-IT-TOF Data for this compound This table is illustrative and based on the principles of high-resolution mass spectrometry.

| Parameter | Expected Value for this compound | Purpose |

|---|---|---|

| Retention Time (t_R) | Dependent on LC conditions (column, mobile phase, etc.) | Separation from mixture components |

| Ionization Mode | ESI(+) | Generation of protonated molecule |

| Precursor Ion [M+H]⁺ (Nominal Mass) | m/z 173 | Isolation for MS/MS |

| Precursor Ion [M+H]⁺ (Calculated Accurate Mass) | m/z 173.1079 | High-confidence formula prediction |

| Precursor Ion [M+H]⁺ (Measured Accurate Mass) | Within 5 ppm of calculated value | Confirmation of elemental composition lcms.cz |

| Key MS/MS Fragments | Loss of methyl group (-CH₃), loss of dimethylamino group (-N(CH₃)₂), quinoline (B57606) ring fragments | Structural elucidation |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is an essential technique for identifying functional groups. nih.gov

The FTIR spectrum of this compound is expected to show characteristic bands corresponding to its quinoline core and the N,N-dimethylamino substituent. The key vibrational modes would include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. dergipark.org.tr

Aliphatic C-H Stretching: The methyl groups of the dimethylamino substituent will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range. researchgate.net

C=C and C=N Ring Stretching: The stretching vibrations of the quinoline ring system are expected to produce a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹. dergipark.org.trarabjchem.org For related quinoline derivatives, bands are observed around 1619, 1569, and 1500 cm⁻¹. dergipark.org.trarabjchem.org

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is anticipated in the 1360-1250 cm⁻¹ region. This is a key indicator of the amino substitution on the aromatic ring. niscpr.res.in

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the quinoline ring and typically occur below 1000 cm⁻¹.

Notably, unlike primary or secondary amines, this compound will not show N-H stretching bands, which are characteristic in the 3500-3200 cm⁻¹ region. utdallas.edu The absence of these bands can confirm the tertiary nature of the amine group.

Table 2: Predicted FTIR Absorption Bands for this compound Based on data from analogous quinoline and amine compounds. dergipark.org.trresearchgate.netarabjchem.orgniscpr.res.inutdallas.edu

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (from -N(CH₃)₂) | 2960 - 2850 | Medium |

| Quinoline Ring C=C and C=N Stretch | 1620 - 1400 | Strong to Medium |

| CH₃ Bending | ~1450 | Medium |

| Aromatic C-N Stretch | 1360 - 1250 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. researchgate.net It relies on the change in polarizability of a molecule during vibration. While FTIR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings. horiba.com

For this compound, the Raman spectrum would be expected to clearly show vibrations of the quinoline skeleton. Key features would include:

Ring Breathing Mode: A strong, sharp band characteristic of the entire ring system, often appearing around 1000 cm⁻¹. This mode is often very intense in the Raman spectra of benzenoid compounds. s-a-s.org

Quinoline Ring Stretching: Strong bands associated with the C=C and C=N stretching of the quinoline ring are expected near 1600 cm⁻¹ and in the 1400-1200 cm⁻¹ region. arabjchem.orgresearchgate.net Symmetrically substituted benzenoid compounds often show a characteristic doublet near 1600 cm⁻¹ and 1580 cm⁻¹. s-a-s.org

C-N Stretching: The C-N bond of the dimethylamino group would also be Raman active.

CH₃ Vibrations: The methyl groups will also give rise to characteristic Raman signals.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in Raman and weak in IR, and vice versa. dergipark.org.trresearchgate.net

Table 3: Predicted Raman Shifts for this compound Based on data from analogous quinoline compounds. arabjchem.orgs-a-s.orgresearchgate.net

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Quinoline Ring Stretch (Quadrant Modes) | ~1600, ~1580 | Strong |

| Quinoline Ring Stretch | 1400 - 1200 | Strong to Medium |

| Ring Breathing Mode | ~1000 | Very Strong |

| C-H In-Plane Bending | 1200 - 1000 | Weak to Medium |

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light. They provide insights into the nature of chromophores, conjugation, and the photophysical properties of the compound.

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. azooptics.com The resulting spectrum is a plot of absorbance versus wavelength (λ). The wavelength of maximum absorbance is denoted as λmax.

The quinoline ring system is a chromophore that absorbs in the UV region. The introduction of an electron-donating group, such as a dimethylamino group (-N(CH₃)₂), acts as an auxochrome. This group extends the conjugated π-system through its lone pair of electrons, typically causing a bathochromic (red) shift in the λmax to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. azooptics.com Studies on other aminoquinolines and quinoline derivatives confirm absorptions in the 250-400 nm range. researchgate.netbohrium.com A UV-Vis spectrum for a compound identified as "dimethylamine quinoline" shows a prominent absorption maximum around 360 nm, which is significantly red-shifted compared to unsubstituted quinoline, illustrating the powerful effect of the dimethylamino group. researchgate.net

Table 4: UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| N,N-Dimethyl-aniline | Not Specified | 251, 299 | photochemcad.com |

| 5-Aminoquinoline | Ethanol | Not Specified | psu.edu |

| "Dimethylamine quinoline" | Not Specified | ~360 | researchgate.net |

| 2-Chloro-3-methylquinoline | Ethanol | 235, 310, 323 | researchgate.net |

| Pyridin-1(2H)-ylacrylates | Methanol | 231 - 366 | mdpi.com |

Fluorescence is the emission of light from a molecule after it has absorbed light. This process typically occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). clockss.org The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and is observed at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

Many quinoline and pyridine (B92270) derivatives bearing amino groups are known to be fluorescent. rsc.orgsciforum.net The electron-donating amino group often enhances fluorescence efficiency. For example, 2-aminopyridine (B139424) derivatives are used as fluorescent probes, and the diethylamino group, in particular, has been shown to lead to high fluorescence quantum yields in substituted pyridines. rsc.orgedinst.com An analog, 6-N,N-dimethylamino-2,3-naphthalimide, is a well-known fluorescent probe with emission in the 500-600 nm range and a quantum yield that is highly sensitive to the polarity of its environment. nih.gov

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. edinst.com It is often determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, such as quinine (B1679958) sulfate, under identical experimental conditions. edinst.comrsc.org The calculation uses the following equation:

Φ_u = Φ_s * (A_s * F_u * n_u²) / (A_u * F_s * n_s²)

Where:

Φ is the quantum yield

A is the absorbance at the excitation wavelength

F is the integrated area under the emission curve

n is the refractive index of the solvent

Subscripts 'u' and 's' refer to the unknown sample and the standard, respectively. rsc.org

Given its structure, this compound is expected to be fluorescent, likely emitting in the blue-green to green region of the spectrum. Its quantum yield and emission maximum are expected to be sensitive to solvent polarity (solvatochromism), a common feature for donor-acceptor fluorophores. nih.gov

Table 5: Fluorescence Properties of Analogous Compounds

| Compound | Solvent | Emission λmax (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|

| 6-N,N-dimethylamino-2,3-naphthalimide | Toluene (B28343) | 491 | - | nih.gov |

| 6-N,N-dimethylamino-2,3-naphthalimide | Water | 592 | 0.002 | nih.gov |

| 6-N,N-dimethylamino-2,3-naphthalimide | Chloroform (B151607) | - | 0.225 | nih.gov |

| 2-Aminopyridine | 1M H₂SO₄ | ~370 | 0.60 - 0.66 | edinst.com |

| Quinine Sulfate (Standard) | 1M H₂SO₄ | ~465 | 0.56 | edinst.com |

| 2-diethylaminocinchomeronic dinitrile derivatives | Various | 478 - 491 (solid state) | High in nonpolar solvents | rsc.org |

Photophysical Characterization in Various Media

The photophysical properties of quinoline derivatives, including this compound and its analogs, are of significant interest due to their potential applications in optoelectronic devices and as fluorescent probes. The electronic absorption and emission spectra of these compounds are particularly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior arises from the differential stabilization of the ground and excited electronic states by the solvent molecules, which is dependent on solvent polarity and its ability to form hydrogen bonds. researchgate.netresearchgate.netscirp.org

The interaction between a solute and solvent can lead to shifts in the spectral bands. A bathochromic shift (red shift) occurs when the emission or absorption maximum moves to a longer wavelength, typically indicating that the excited state is more stabilized by the solvent than the ground state. pucrs.br Conversely, a hypsochromic shift (blue shift) to shorter wavelengths can also occur.

For amino-substituted quinolines, the electronic transitions are often characterized as intramolecular charge transfer (ICT) or π→π* transitions. researchgate.netresearchgate.net The lone pair of electrons on the amino nitrogen atom can delocalize into the quinoline ring system upon photoexcitation, leading to a more polar excited state. Consequently, polar solvents tend to stabilize this charge-separated excited state more effectively than non-polar solvents, resulting in a bathochromic shift in the emission spectra.

A computational study on 6-aminoquinoline (B144246) (6AQ), the parent amine of this compound, explored its properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The study predicted that with an increase in solvent polarity, both the absorption and emission maxima would exhibit a bathochromic shift. researchgate.net The lowest excited state was identified as a possible π→π* charge-transfer (CT) state. researchgate.net The computed absorption and emission maxima for 6AQ in various solvents highlight this trend. researchgate.net

Table 1: Calculated Photophysical Data for 6-aminoquinoline (Analog) in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

|---|---|---|

| Gas Phase | 340 | 389 |

| Toluene | 338 | 398 |

| Acetone | 331 | 405 |

| Ethanol | 330 | 406 |

| Methanol | 330 | 406 |

| DMSO | 330 | 407 |

| Water | 327 | 407 |

Data sourced from a computational study on 6-aminoquinoline. researchgate.net

Research on other analogs, such as 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl) quinolines, further supports the influence of solvent on photophysical properties. These compounds exhibit fluorescence in the purple-to-blue region with good quantum yields. researchgate.net It was noted that absorption bands in the 350–450 nm range could be attributed to intermolecular charge transfer transitions, and the fluorescence quantum yield values were influenced by the solvent. researchgate.net For instance, certain derivatives showed higher quantum yields in chloroform or DMSO, indicating specific solute-solvent interactions that affect the radiative and non-radiative decay pathways. researchgate.net

The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are crucial parameters that quantify the efficiency and dynamics of the emission process. These parameters are highly sensitive to the molecular environment. For many fluorescent dyes, an increase in solvent polarity can lead to a reduction in the fluorescence quantum yield due to the promotion of non-radiative decay pathways, such as those involving a twisted intramolecular charge transfer (TICT) state. researchgate.netresearchgate.netnumberanalytics.com

Electrochemical Characterization

The electrochemical behavior of this compound and its analogs is primarily defined by the redox activity of the quinoline ring system and the attached amino group. The electron-donating nature of the amino substituent significantly influences the oxidation potential of the molecule.

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of these compounds. unige.chanalchemres.org CV allows for the determination of oxidation and reduction potentials, providing insights into the thermodynamics and kinetics of electron transfer processes. unige.ch The potential at which an amine undergoes oxidation is dependent on its structure, with tertiary amines generally being easier to oxidize than primary or secondary amines. mdpi.com For aromatic amines, the presence of electron-donating groups on the aromatic ring shifts the oxidation potential to less positive (more cathodic) values, making the compound easier to oxidize. mdpi.com

A detailed study on the electrochemical oxidation of 6-aminoquinoline (6AQ) using cyclic voltammetry revealed a complex mechanism dependent on pH. researchgate.net The study proposed two main oxidation pathways: a single-electron transfer at lower potentials to form a cation radical, and a two-electron oxidation at higher potentials to form a nitrenium cation. researchgate.net These reactive intermediates can then undergo further reactions, such as dimerization. researchgate.net The oxidation potentials were observed to shift to less positive values as the pH increased, consistent with a proton-coupled electron transfer mechanism. researchgate.net

While specific experimental data for this compound is limited in the reviewed sources, research on its derivative, 6-(dimethylamino)quinoline-5-carbaldehyde, provides valuable insights. nih.gov Cyclic voltammetry measurements of this compound in acetonitrile (B52724) revealed two distinct oxidation waves. nih.gov

Table 2: Electrochemical Oxidation Data for 6-(dimethylamino)quinoline-5-carbaldehyde (Analog)

| Compound | Solvent/Electrolyte | Oxidation Potential 1 (E_p1) (V) | Oxidation Potential 2 (E_p2) (V) | Reference Electrode |

|---|---|---|---|---|

| 6-(dimethylamino)quinoline-5-carbaldehyde | Acetonitrile / 0.1 M TBAPF₆ | 1.385 | 1.765 | Ag/AgCl/1M LiCl |

Data sourced from a study on quinolinecarbaldehydes. nih.gov

The presence of the strong electron-donating N,N-dimethylamino group in this derivative facilitates oxidation. nih.gov It is expected that this compound itself would also be susceptible to electrochemical oxidation. The dimethylamino group, being a more potent electron donor than the unsubstituted amino group in 6AQ, would likely result in an oxidation potential that is lower (less positive) than that of 6-aminoquinoline under similar conditions. The oxidation process would likely proceed via the formation of a radical cation centered on the nitrogen atom, which could then undergo subsequent chemical reactions. mdpi.com The electrochemical irreversibility often observed in the oxidation of such amines is typically due to the high reactivity of the initially formed radical cations. mdpi.com

Computational Chemistry and Theoretical Investigations of N,n Dimethylquinolin 6 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of N,N-dimethylquinolin-6-amine dictates its fundamental chemical behavior. Computational methods allow for a detailed examination of its ground state properties and the nature of its molecular orbitals.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, provide reliable predictions of ground state geometries and electronic properties. mdpi.com These calculations can elucidate the distribution of electron density and predict sites of electrophilic or nucleophilic attack. The lone pair of electrons on the dimethylamino nitrogen atom is conjugated with the π-system of the quinoline ring, which increases the electron density at the C5 and C7 positions, making them susceptible to electrophilic aromatic substitution. mdpi.com

Computational studies on related amino-substituted quinolines have utilized DFT to calculate molecular electrostatic potentials (MEPs), which help in predicting reactive sites. For instance, in analogous systems, the amino group enhances the polarity of the molecule.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. dtic.milethz.ch For molecules like this compound, ab initio calculations can be employed to refine the understanding of its electronic energy levels and molecular geometry. While specific ab initio studies on this compound are not extensively documented in the provided results, the principles of these methods are well-established for obtaining precise structural parameters and energies for organic molecules. dtic.milmdpi.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap suggests higher reactivity. pmf.unsa.ba

For a derivative, 6-(dimethylamino)quinoline-5-carbaldehyde, DFT calculations have determined the HOMO energy to be -5.67 eV. mdpi.com The spatial distribution of the HOMO orbital in this molecule indicates that the amine group can be oxidized. mdpi.com This is consistent with the general understanding that the amino group in such compounds is a strong electron donor. mdpi.com The HOMO-LUMO gap is a crucial factor in determining the electronic transition energies and, consequently, the absorption and emission characteristics of the molecule. nih.gov

| Compound | Method | HOMO Energy (eV) |

| 6-(dimethylamino)quinoline-5-carbaldehyde | DFT (B3LYP/6-31G) | -5.67 mdpi.com |

| 8-(dimethylamino)quinoline-5-carbaldehyde | DFT (B3LYP/6-31G) | -5.77 mdpi.com |

This table presents calculated HOMO energies for derivatives of this compound to provide context on its electronic properties.

Excited State Calculations and Photophysical Predictions

The interaction of this compound with light can be predicted and understood through excited-state computational methods, which are vital for applications in areas like fluorescence sensing and materials science.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their absorption and emission spectra. bohrium.comnih.gov TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. biointerfaceresearch.com For many organic dyes, TD-DFT has proven to be a reliable tool for understanding their photophysical behavior. rsc.org While specific TD-DFT data for this compound is not available in the provided search results, studies on similar quinoline derivatives show that the absorption maxima exhibit a bathochromic (red) shift as solvent polarity increases, which is indicative of an excited state with a larger dipole moment than the ground state. nih.govfrontiersin.org

The presence of an electron-donating group (dimethylamino) and an electron-accepting moiety (the quinoline system) in this compound suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.com In an ICT process, an electron is transferred from the donor to the acceptor part of the molecule, leading to a highly polarized excited state. mdpi.comresearchgate.net This phenomenon is often associated with dual fluorescence in polar solvents, where one emission band corresponds to a locally excited (LE) state and the other, red-shifted band, to the ICT state. researchgate.netnih.gov

The formation of a "Twisted Intramolecular Charge Transfer" (TICT) state, where the donor group rotates with respect to the acceptor, is a common mechanism for fluorescence quenching in polar solvents for many amine-containing chromophores. mdpi.com The characterization of such ICT states is crucial as they govern the fluorescence quantum yield and solvatochromic properties of the molecule. mdpi.comnih.gov Computational studies can model the potential energy surfaces of the excited states to identify the geometries and energies of LE and ICT states and the barriers between them. bibliotekanauki.pl

Theoretical Studies on Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. For this compound, theoretical studies are crucial to elucidate the underlying mechanisms, which can include static and dynamic quenching.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (this compound) and a quencher molecule. nih.gov Computational models can predict the stability and geometry of such complexes. For instance, studies on similar systems have shown that amino acids, particularly tryptophan, can act as effective quenchers by forming these ground-state complexes. nih.gov The association constants for these interactions can be computationally estimated, providing a measure of the quenching efficiency. nih.gov

Dynamic Quenching: This process occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. mdpi.com Theoretical models, such as those based on density functional theory (DFT), can be employed to study the electronic interactions during these encounters. mdpi.com The quenching of fluorescence can be influenced by factors like the formation of new products or changes in the electronic state of the dye upon interaction with other molecules. researchgate.net For example, the interaction of some dyes with coupling agents has been shown to cause quenching. researchgate.net

Theoretical investigations into fluorescence quenching mechanisms often involve analyzing changes in the electronic structure and potential energy surfaces of the interacting molecules. nih.gov These studies can help differentiate between various quenching pathways, such as photo-induced electron transfer or the formation of dark states. nih.gov

Intermolecular Interactions and Solvent Effects Modeling

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are essential for understanding these complex effects.

Continuum Solvation Models (e.g., PCM, SMD)

Continuum solvation models treat the solvent as a continuous dielectric medium rather than as individual molecules. github.iowikipedia.org This approach is computationally efficient for estimating the bulk effects of the solvent on the solute's properties.

Polarizable Continuum Model (PCM): PCM is a widely used method that places the solute in a cavity within a polarizable dielectric continuum. pyscf.orgfaccts.de The solute polarizes the surrounding medium, which in turn creates a reaction field that perturbs the solute's electronic structure. rsc.org Different variations of PCM, such as IEF-PCM and C-PCM, offer refined ways to calculate the solute-solvent interaction energies. pyscf.orgnih.gov

Solvation Model based on Density (SMD): The SMD model is a universal solvation model applicable to a wide range of solvents. github.io It calculates the solvation free energy by considering the bulk-electrostatic contribution and the cavity-dispersion-solvent structure term, which accounts for non-electrostatic interactions. github.iogoogle.com The SMD model often provides improved accuracy for solvation free energies compared to other continuum models. nih.gov

These models are valuable for predicting how solvent polarity affects the electronic structure and properties of this compound. jlu.edu.cn

Explicit Solvation Models for Specific Interactions

While continuum models are useful, they cannot describe specific solute-solvent interactions like hydrogen bonding. Explicit solvation models address this by including a number of individual solvent molecules in the calculation. youtube.comreadthedocs.io

These models are computationally more demanding but provide a more detailed picture of the immediate solvent environment around the solute. youtube.com Hybrid models, which combine explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost. wikipedia.org Such approaches are particularly important for understanding reactions where solvent molecules play a direct role. nih.gov

Solvatochromism Analysis through Computational Approaches

Solvatochromism is the change in a substance's color (and hence its UV-Vis absorption spectrum) with a change in solvent polarity. nih.gov This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov

Computational methods can simulate the UV-Vis spectra of this compound in various solvents to predict solvatochromic shifts. By calculating the transition energies in different dielectric media (using models like PCM or SMD), one can analyze how solvent polarity affects the absorption wavelengths. chemrxiv.org Discrepancies between calculated and experimental solvatochromic shifts can sometimes be improved by considering an ensemble of solute-solvent structures rather than a single optimized geometry. chemrxiv.org

Reaction Mechanism Elucidation

Potential Energy Surface (PES) Scans for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and transition states corresponding to saddle points. libretexts.orgresearchgate.net

PES Scans: A "relaxed" PES scan involves systematically changing a specific geometric parameter (like a bond length or angle), while optimizing all other degrees of freedom at each step. q-chem.com This technique is used to explore reaction pathways and estimate the energy barriers between reactants and products. q-chem.comuni-muenchen.de For a reaction involving this compound, a PES scan could be performed along a coordinate representing bond breaking or formation to identify the transition state structure and the activation energy. visualizeorgchem.com This provides crucial insights into the reaction's feasibility and kinetics.

Transition State Characterization and Activation Energy Barriers

In the realm of computational chemistry, the elucidation of reaction mechanisms hinges on the characterization of transition states and the determination of activation energy barriers. These theoretical investigations provide profound insights into the feasibility, kinetics, and pathways of chemical transformations involving this compound. While specific, detailed computational studies on the transition state analysis for reactions of this compound are not abundantly available in public literature, we can extrapolate from computational studies on closely related quinoline systems to understand the principles and expected outcomes.

Theoretical frameworks, predominantly transition state theory (TST), are employed to explore the energetic landscape of a reaction. wikipedia.org TST posits that for a reaction to proceed from reactants to products, it must pass through a high-energy state known as the transition state or activated complex. wikipedia.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡ or Ea), a critical factor governing the reaction rate. sciforum.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their energies. nih.govnih.gov A transition state on a potential energy surface is a first-order saddle point, possessing one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. nih.gov By mapping the reaction pathway and identifying the transition state, chemists can predict the most likely mechanism for a given transformation.

Influence of the N,N-dimethylamino Group

The N,N-dimethylamino group at the 6-position of the quinoline ring is a strong electron-donating group. This substituent significantly influences the electron density distribution of the aromatic system, which in turn affects the activation energy barriers for various reactions, most notably electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the quinoline ring system, increasing the nucleophilicity of the molecule, particularly at the ortho and para positions relative to the amino group (C5 and C7). nih.gov

For an electrophilic attack, this increased electron density is expected to stabilize the Wheland intermediate (the arenium ion), thereby lowering the activation energy of the substitution reaction. nih.gov Computational studies on similar aromatic amines confirm that electron-donating groups generally lower the activation barriers for electrophilic substitution. beilstein-journals.org

Illustrative Examples from Related Quinoline Systems

To illustrate how computational studies are applied to understand reaction barriers in quinolines, we can examine findings from related systems.

Amidation of Quinoline N-Oxide: A computational study on the Ir(III)-catalyzed amidation of quinoline N-oxide investigated the site selectivity of the reaction. acs.org The calculations revealed a high activation energy barrier for C2-amidation (up to 51.1 kcal/mol), rendering it kinetically unfeasible under the studied reaction conditions. acs.org In contrast, the pathway for C8-amidation had a significantly lower activation energy. acs.org This highlights how computational chemistry can rationalize and predict regioselectivity based on the calculated activation barriers of competing reaction pathways.

Table 1: Calculated Activation Energies for Ir(III)-Catalyzed Amidation of Quinoline N-Oxide

| Reaction Step | Position | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Nα–Nβ Cleavage | C8 | 20.7 |

| Nα–Nβ Cleavage | C2 | 21.6 |

| Amido Insertion | C8 | ~25 |

| Amido Insertion | C2 | ~51 |

Data sourced from ACS Catalysis. acs.org

Photochemical Cycloaddition of Quinolines: In studies of photochemical dearomative cycloadditions of quinolines with alkenes, DFT calculations were used to determine the activation free energies for the formation of C-C bonds. For the reaction of a protonated quinoline with propene, the calculated activation free energy for the formation of the initial triplet biradical intermediate was 15.6 kcal/mol. nih.gov Furthermore, these studies demonstrated that the presence of a Lewis or Brønsted acid lowers the activation barriers for the radical addition step. nih.gov

Table 2: Calculated Activation Free Energies (ΔG‡) for Radical Addition to Quinolines

| Quinoline Substrate | Alkene Partner | Acid Catalyst | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Quinoline | Propene | None | >18 |

| Quinoline-H+ | Propene | Brønsted Acid | 15.6 |

Illustrative data based on findings from the Journal of the American Chemical Society. nih.gov

Hydroboration of Quinolines: DFT calculations on the manganese-catalyzed hydroboration of quinoline have been employed to understand the regioselectivity of the reaction. chinesechemsoc.org The calculations showed that the activation free energies for hydride attack at the C2 and C4 positions were comparable, leading to a mixture of products. For one pathway, the activation free energy for 1,2-hydroboration via TS1 was 23.3 kcal/mol, while the barrier for 1,4-hydroboration via TS2 was 24.6 kcal/mol. chinesechemsoc.org These slight energy differences, predicted computationally, correlate with the experimentally observed product ratios. chinesechemsoc.org

These examples demonstrate the utility of computational chemistry in characterizing transition states and quantifying activation energy barriers. For This compound , similar computational approaches could be applied to predict its reactivity in various chemical transformations. The strong electron-donating nature of the dimethylamino group would be a key factor in these models, likely leading to lower activation barriers for electrophilic substitution reactions at the C5 and C7 positions compared to unsubstituted quinoline. Future theoretical investigations are needed to provide specific quantitative data for this compound.

Chemical Reactivity and Mechanistic Pathways of N,n Dimethylquinolin 6 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The dimethylamino group at the 6-position is a strong activating group for electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions of the benzene (B151609) portion of the quinoline ring. In unsubstituted quinoline, electrophilic attack typically favors the 5- and 8-positions. reddit.comquimicaorganica.org However, the powerful electron-donating effect of the dimethylamino group at position 6 is expected to dominate, directing substitution to the 5- and 7-positions (ortho and para, respectively).

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.comchemistrysteps.com The reactive electrophile is the Vilsmeier reagent, a chloroiminium ion. Given the electronic properties of N,N-dimethylquinolin-6-amine, this reaction is expected to proceed under relatively mild conditions.

The Duff reaction utilizes hexamine in the presence of an acid to formylate activated aromatic rings, typically phenols. Its applicability to this compound is less certain without experimental validation, as it is most efficient for phenols.

The Reimer-Tiemann reaction , which employs chloroform (B151607) in a basic solution, is also primarily used for the ortho-formylation of phenols and may not be suitable for this compound.

A summary of expected outcomes for these formylation reactions is presented below.

| Reaction Name | Reagents | Expected Major Product(s) |

| Vilsmeier-Haack | DMF, POCl3 | 5-formyl-N,N-dimethylquinolin-6-amine and/or 7-formyl-N,N-dimethylquinolin-6-amine |

| Duff | Hexamine, acid | Reactivity is uncertain, likely less effective than Vilsmeier-Haack |

| Reimer-Tiemann | CHCl3, base | Not expected to be an effective method |

The regioselectivity of electrophilic aromatic substitution on this compound is primarily dictated by electronic effects, with some contribution from steric hindrance.

Electronic Influences: The dimethylamino group is a potent +R (resonance) and -I (inductive) group. The resonance effect, which donates electron density to the ring, is dominant and strongly activates the positions ortho and para to it. In the case of this compound, this corresponds to the C5 and C7 positions. The nitrogen atom of the quinoline ring is electron-withdrawing, deactivating the pyridine (B92270) ring towards electrophilic attack. Therefore, substitution is overwhelmingly favored on the benzene ring.

Steric Influences: The C5 position is adjacent to the fused ring system, which may impart some steric hindrance compared to the C7 position. However, for smaller electrophiles, this steric hindrance is not expected to be prohibitive. The relative yields of the 5- and 7-substituted products would depend on the specific electrophile and reaction conditions. For bulkier electrophiles, substitution at the less hindered C7 position might be favored.

A qualitative prediction of regioselectivity for a generic electrophile (E+) is shown below.

| Position of Substitution | Electronic Effect of -N(CH3)2 | Steric Hindrance | Predicted Reactivity |

| 5 | Strongly Activating (ortho) | Moderate | Highly Favored |

| 7 | Strongly Activating (para) | Low | Favored |

| 8 | Weakly Activated | High | Less Favored |

Nucleophilic Reactivity of the Quinoline Core

The quinoline ring of this compound is generally electron-rich due to the dimethylamino group, making it less susceptible to nucleophilic aromatic substitution (SNAr) unless a good leaving group is present at an activated position. SNAr reactions typically require electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. nih.govrsc.orgfishersci.co.uk

However, the nitrogen atom of the quinoline ring can act as a nucleophile, particularly in reactions leading to the formation of quinolinium salts. For instance, reaction with an alkyl halide (e.g., methyl iodide) would lead to N-alkylation at the quinoline nitrogen, forming a quaternary ammonium (B1175870) salt. This quaternization would significantly alter the electronic properties of the ring, making it much more electron-deficient and susceptible to subsequent nucleophilic attack.

Oxidation and Reduction Chemistry

Oxidation: The this compound molecule has several sites susceptible to oxidation. The dimethylamino group can be oxidized to an N-oxide. The quinoline nitrogen can also be oxidized to an N-oxide, a common reaction for nitrogen-containing heterocycles. nih.govnih.govchem-station.com Selective oxidation at either the exocyclic or the ring nitrogen would depend on the specific oxidizing agent and reaction conditions. Stronger oxidizing agents could potentially lead to degradation of the aromatic system. Computational studies on the electrochemical oxidation of 6-aminoquinoline (B144246) suggest that it proceeds via the formation of cation radicals. researchgate.netsemanticscholar.org

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring selectively, leading to a tetrahydroquinoline derivative. The choice of catalyst and conditions (temperature, pressure) would be crucial for controlling the extent of reduction. The reduction of a related compound, 6-nitroquinoline (B147349), to 6-aminoquinoline is a well-established transformation, often carried out using reagents like tin(II) chloride or catalytic hydrogenation. nih.govnih.gov

Synthesis and Characterization of N,n Dimethylquinolin 6 Amine Derivatives and Analogs

Structural Modifications of the Quinoline (B57606) Heterocycle

The chemical reactivity of the N,N-dimethylquinolin-6-amine core allows for a variety of structural modifications, enabling the synthesis of a diverse library of analogs. These modifications can be broadly categorized into the introduction of halogens, alkyl/aryl substituents, and alterations to the amine group.

Halogenated Analogs

The introduction of halogen atoms onto the quinoline ring can significantly alter the electronic properties and reactivity of the molecule. For instance, the synthesis of 2-chloro-N,N-dimethylquinolin-6-amine provides a key intermediate for further functionalization. bldpharm.com The presence of the chloro group at the 2-position activates the ring system for nucleophilic substitution reactions.

Similarly, the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine has been reported, highlighting the potential for regioselective halogenation. Fluorinated quinoline analogs have also been synthesized, often starting from fluorinated anilines. mdpi.comdntb.gov.uaresearchgate.net These halogenated derivatives are valuable precursors for cross-coupling reactions to introduce other functional groups.

Alkyl and Aryl Substitutions on the Quinoline Ring

The decoration of the quinoline core with alkyl and aryl groups is a common strategy to modulate its steric and electronic characteristics. The synthesis of N,N,2-trimethylquinolin-6-amine has been described in the literature. researchgate.net The introduction of a methyl group at the 2-position can be achieved through various synthetic routes.

Furthermore, the formylation of this compound at the C5 position to yield 6-(dimethylamino)quinoline-5-carbaldehyde has been reported. mdpi.com This aldehyde can then serve as a handle for further transformations. The synthesis of N-substituted 4-arylquinoline derivatives has also been achieved through one-pot reactions involving cinnamaldehyde (B126680) derivatives, dimedone, and various amines, catalyzed by Lewis acids like ZnCl2 or ZrO2. clockss.org Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with alkyl Grignard reagents provide another efficient method for alkyl substitution. organic-chemistry.org

Derivatives with Modified Amine Moieties

Modification of the dimethylamino group offers another avenue for creating structural diversity. While direct N-alkylation of secondary amines can sometimes lead to mixtures of products, specific methods can be employed for controlled synthesis. msu.edu For instance, reductive amination of a suitable quinoline precursor with formaldehyde (B43269) and a reducing agent can be used to introduce the dimethylamino group. pressbooks.pub

The synthesis of N,6-dimethylquinolin-4-amine, where one methyl group is on the nitrogen and another on the quinoline ring, demonstrates the possibility of having different substitution patterns. molport.com Additionally, the synthesis of derivatives where the amine is part of a larger functional group, such as in 2,6-dimethylquinoline-4-(N-succinimidyl) formate, has been developed for specific applications like fluorescent labeling of other amines. researchgate.net

Conjugated and Polycyclic Systems Derived from the this compound Scaffold

The this compound framework can be extended to create larger conjugated and polycyclic systems, which are of interest for their potential applications in materials science and medicinal chemistry. Palladium-catalyzed cross-coupling reactions are powerful tools for constructing these extended π-systems. acs.org

The dimethylamino group acts as a strong electron-donating group, which can be paired with electron-withdrawing groups to create push-pull systems with interesting photophysical properties. nih.gov The synthesis of such systems often involves coupling reactions at various positions of the quinoline ring. For example, the synthesis of quinoline-based fluorescent probes has been achieved through sequential palladium-catalyzed cross-coupling reactions, allowing for the introduction of different aryl groups. nih.gov

Furthermore, the fusion of other ring systems to the quinoline core can lead to the formation of polycyclic aromatic hydrocarbons. For instance, the synthesis of sulfonamide derivatives of polycyclic dyes has been reported, which may involve quinoline precursors. google.com The synthesis of pyrimidine-substituted quinolines has also been explored. google.com

Spectroscopic and Computational Characterization of Derivatives

The characterization of newly synthesized this compound derivatives relies heavily on a combination of spectroscopic techniques and computational methods.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of these derivatives. For example, in the characterization of 6-(dimethylamino)quinoline-5-carbaldehyde, the 1H NMR spectrum shows a singlet for the six protons of the two N-methyl groups at 3.16 ppm, and the aldehyde proton appears as a singlet at 10.19 ppm. mdpi.com The 13C NMR provides information on the carbon skeleton. mdpi.com Similar detailed NMR analysis has been reported for other quinoline derivatives. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. mdpi.comdntb.gov.ua

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the molecule, such as carbonyls and C-N bonds. eurjchem.com

UV-Visible and Fluorescence Spectroscopy: For derivatives designed as fluorescent probes or dyes, UV-Vis absorption and fluorescence emission spectra are essential to determine their photophysical properties, including excitation and emission wavelengths and quantum yields. nih.govresearchgate.net

Computational Characterization:

Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. These calculations can provide insights into:

Molecular Geometry: Optimized geometries from DFT calculations can be compared with experimental data from X-ray crystallography. eurjchem.com

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity of the molecules. eurjchem.com

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra. eurjchem.com

Reaction Mechanisms: Computational studies can be employed to investigate the stereoselectivity and energetics of synthetic pathways. researchgate.net

Interactive Data Table of Selected this compound Derivatives and Analogs

| Compound Name | Molecular Formula | Key Synthetic Precursors/Method | Selected Spectroscopic Data | Reference |

| This compound | C11H12N2 | Synthesized according to literature procedures. | Not explicitly detailed in the search results. | researchgate.net |

| 2-Chloro-N,N-dimethylquinolin-6-amine | C11H11ClN2 | Not detailed. | Not detailed. | bldpharm.com |

| 4-Chloro-N,N-dimethylquinolin-7-amine | C11H11ClN2 | Cyclocondensation of 3-(dimethylamino)aniline with diethyl malonate followed by chlorination. | Not detailed. | nih.gov |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | C12H12N2O | Formylation of this compound. | 1H-NMR (DMSO-d6): δ 10.19 (s, 1H, HC=O), 3.16 (s, 6H, 2NCH3). 13C{1H}-NMR (DMSO-d6): δ 190.0 (C=O). | mdpi.com |

| N,N,2-Trimethylquinolin-6-amine | C12H14N2 | Synthesized according to literature procedures. | Not explicitly detailed in the search results. | researchgate.net |

| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | C22H22FNO2 | Esterification of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) with 4-(tert-butyl)benzoic acid. | Confirmed by 1H NMR, 13C NMR, and HRMS. | mdpi.com |

Advanced Applications of N,n Dimethylquinolin 6 Amine in Chemical Sciences

Design Principles for Fluorescent Probe Scaffolds

The development of fluorescent probes is crucial for visualizing and quantifying analytes in complex systems, including live cells. nih.gov Quinoline-based scaffolds are central to this field, with N,N-dimethylquinolin-6-amine serving as a key precursor due to its inherent photophysical properties. nih.gov The design of these probes often involves creating a modular structure with distinct domains that can be independently modified to fine-tune the probe's characteristics for specific applications. nih.gov

A chromophore's properties are dictated by its electronic structure. The this compound framework is an excellent foundation for creating tunable chromophores due to the strong electron-donating nature of the dimethylamino group. nih.gov This group polarizes the molecule, creating an intramolecular charge transfer (ICT) character that is fundamental to its fluorescence.

Researchers have designed scaffolds based on a dimethylaminoquinoline (DMAQ) core that feature multiple strategic domains for chemical modification. nih.govnih.gov In such a design, the N,N-dimethylamino group at one end of the quinoline (B57606) system acts as a powerful electron donor (the "push" component of a push-pull system). By introducing various electron-accepting groups at other positions on the quinoline ring, the extent of this ICT can be modulated. This tuning of the electronic structure directly influences the chromophore's absorption and emission wavelengths, allowing for the rational design of probes with specific spectral properties. nih.govmdpi.com This principle allows for the creation of a library of dyes from a single, versatile precursor scaffold. nih.gov

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration mechanism, which minimizes the influence of external factors like probe concentration and instrumental efficiency. rsc.orgsemanticscholar.org These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. semanticscholar.orgmdpi.com

A scaffold based on this compound can be integrated into ratiometric designs in several ways:

Analyte-Induced Spectral Shift: A probe can be designed where the this compound core has a specific emission wavelength. Upon binding to a target analyte, a conformational change or electronic perturbation can alter the ICT character, leading to a quantifiable shift in the emission maximum. semanticscholar.org

Through-Bond Energy Transfer (TBET): The this compound moiety can be used as an energy donor or acceptor in a TBET system. rsc.org It can be covalently linked to a second fluorophore (the acceptor). In the absence of the analyte, excitation of the donor results in its own characteristic emission. Upon interaction with the analyte, a change in the probe's conformation or electronic properties can enable efficient energy transfer to the acceptor, which then emits at its own, longer wavelength. The ratio of the two emission intensities provides a quantitative measure of the analyte. rsc.org

Dual-Component Systems: The quinoline derivative can be part of a multi-component system, for instance, combined with gold nanoclusters (AuNCs) or another fluorescent dye. mdpi.com In one such architecture, the analyte could selectively quench the fluorescence of one component while leaving the other unaffected, thus changing the emission ratio. mdpi.com

The photophysical properties of fluorophores derived from this compound can be precisely controlled through systematic chemical modifications. nih.govmdpi.com The key is to alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the energy of the emitted photon.

The introduction of substituents with varying electron-donating or electron-withdrawing strengths at different positions on the quinoline ring is a primary strategy. mdpi.com For instance, adding electron-donating groups generally raises the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both modifications typically lead to a red-shift (a shift to a longer wavelength) in absorption and emission spectra. mdpi.com Furthermore, the introduction of bulky side groups can influence molecular aggregation and planarity, which also has a profound effect on fluorescence quantum yield and lifetime. chemrxiv.org

| Modification Type | Position on Quinoline Ring | Predicted Effect on Emission Wavelength | Predicted Effect on Emission Intensity (Quantum Yield) | Underlying Principle |

|---|---|---|---|---|

| Addition of Electron-Withdrawing Group (e.g., -NO₂, -CN) | Positions 2, 4, or 8 | Red-shift (Bathochromic) | May decrease due to enhanced ICT quenching | Lowers LUMO energy, narrowing the HOMO-LUMO gap. mdpi.com |

| Addition of Electron-Donating Group (e.g., -OCH₃, -OH) | Positions 2, 4, or 8 | Blue-shift (Hypsochromic) or Red-shift | Variable, depends on position and interaction | Raises HOMO energy; the net effect depends on the overall electronic structure. mdpi.com |

| Extension of π-Conjugation (e.g., adding an aryl group) | Positions 2 or 4 | Significant Red-shift | Often increases | Delocalizes the π-system, lowering the energy of the excited state. nih.gov |

| Introduction of Bulky Groups (e.g., t-butyl) | Near the amino group or other planar sections | Minimal shift | May increase in solid state or aggregates | Prevents π-stacking and aggregation-caused quenching (ACQ). chemrxiv.org |

| Protonation of Quinoline Nitrogen | Quinoline Nitrogen (N1) | Significant shift (often blue-shift) | Often decreases (quenching) | Increases the electron-accepting character of the quinoline ring system. mdpi.com |

Applications in Materials Science

The strong electron-donating and charge-transport properties of aromatic amines make them highly valuable components in the development of advanced organic materials for electronic and optoelectronic applications. google.comucm.es this compound, as a functionalized aromatic amine, is a promising candidate for incorporation into such materials. mdpi.com

Organic Light-Emitting Diodes (OLEDs): In OLED technology, materials capable of efficiently transporting charge carriers (holes and electrons) are essential. google.com Aromatic tertiary amines are widely used as hole-transporting materials. google.com The this compound structure, with its electron-rich nature, is well-suited for this role. It can be incorporated as a building block into larger polymeric or dendritic structures designed to facilitate the movement of positive charges towards the emissive layer of the device, potentially improving device efficiency and stability. google.com

Dye-Sensitized Solar Cells (DSSCs): The efficiency of DSSCs relies heavily on the properties of the sensitizer (B1316253) dye, which must absorb sunlight and inject electrons into a semiconductor substrate like TiO₂. rsc.orgwikipedia.org High-performance dyes often feature a "push-pull" or donor-π-acceptor (D-π-A) architecture. rsc.orgresearchgate.net In this design, an electron-donating group is connected via a conjugated π-bridge to an electron-accepting group that also serves to anchor the dye to the semiconductor surface. researchgate.netnih.gov The N,N-dimethylamino group of this compound makes it an excellent candidate to serve as the electron-donor moiety in such a sensitizer, promoting directional charge transfer upon photoexcitation, a critical step for efficient electron injection and power conversion. rsc.orgrsc.org

Colloidal quantum dots (QDs) are semiconductor nanocrystals whose optical and electronic properties are tunable with size. tcichemicals.comsigmaaldrich.com Their performance in applications like displays, lighting, and bioimaging is critically dependent on the organic ligands that cap their surface. tcichemicals.commdpi.com These capping agents passivate surface defects, prevent aggregation, and provide solubility. tcichemicals.com

This compound can serve as a precursor for designing functional capping agents. The quinoline nitrogen or other engineered chelating groups can provide a strong anchor to the QD surface. frontiersin.org The rest of the molecule can impart specific functionalities:

Electronic Property Modulation: The aromatic, electron-rich quinoline system can interact with the frontier orbitals of the QD, modifying its electronic structure and potentially improving charge extraction in photovoltaic or light-emitting devices. frontiersin.org

Enhanced Photoluminescence: By effectively passivating surface trap states, quinoline-based ligands can reduce non-radiative recombination pathways, thereby increasing the photoluminescence quantum yield of the QDs. tcichemicals.com

Functional Handle: The amine group or other positions on the quinoline ring can be further modified, allowing the QDs to be conjugated to biomolecules for imaging applications or integrated into polymer matrices for composite materials. sigmaaldrich.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.